N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide
Description
N-{1,3-Dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide is a pyrano[2,3-d]pyrimidine derivative characterized by a fused pyran-pyrimidine core with three oxo groups at positions 2, 4, and 5. The 6-position is substituted with a benzamide group, while the 1- and 3-positions are methylated. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. Synthesis typically involves condensation reactions, such as refluxing intermediates like 1,3-dimethyl-2,4,7-trioxo derivatives with benzaldehyde or benzamide precursors under ethanol or solvent-free conditions .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-18-13(21)10-8-11(15(22)24-14(10)19(2)16(18)23)17-12(20)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEWRSBESMRDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide typically involves multiple steps, starting with the formation of the pyrano[2,3-d]pyrimidin core[_{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d ...](https://www.chemspider.com/Chemical-Structure.1217502.html). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d .... The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents[_{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d ...](https://www.chemspider.com/Chemical-Structure.1217502.html). The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production[{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to less oxidized forms.
Substitution: : Replacement of one functional group with another[_{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrano[2,3-d]pyrimidine Derivatives
- N’-Benzylidene-1,3-dimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (5a): This compound shares the pyrido[2,3-d]pyrimidine core but replaces the benzamide with a carbohydrazide group. Synthesis involves 12-hour reflux in ethanol, yielding crystalline products after recrystallization .
- 7-Amino-5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-pyrano[2,3-d]pyrimidine-6-carbonitrile (3c): Features a 7-amino group and 4-methoxyphenyl substituent, with a cyano group at position 4. The amino and cyano groups increase polarity, affecting bioavailability. Synthesized solvent-free with 91% yield and a melting point of 202–203°C .
Pyrido[4,3-d]pyrimidine Derivatives
- Trametinib (N-(3-(3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-pyrido[4,3-d]pyrimidin-1-yl)phenyl)acetamide): A pyrido[4,3-d]pyrimidine kinase inhibitor with a fluorophenyl-iodo substituent. The pyridine ring (vs. pyran) enhances aromaticity, improving binding to MEK1/2 targets. Patented in 2019, it highlights how core heterocycle changes dictate therapeutic applications .
Indolo-Pyrano-Pyrimidinones
- 5,6-Dihydro-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-indolo[2',3':5,6]pyrano[2,3-d]pyrimidin-4(3H)-one: Incorporates an indole moiety fused to the pyrano-pyrimidine system. Solvent choice (e.g., methanol vs. acetonitrile) significantly impacts synthesis efficiency .
Biological Activity
N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide (CAS Number: 126940-54-3) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities that warrant detailed investigation.
- Molecular Formula : C16H13N3O5
- Molecular Weight : 327.29 g/mol
- Chemical Structure : The compound features a pyrano[2,3-d]pyrimidine core which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against several cancer cell lines and demonstrated significant cytotoxic effects.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell wall synthesis.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions beneficial in treating metabolic disorders.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound's structural features allow it to bind effectively to enzyme active sites or receptor sites.
Case Studies
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Antitumor Efficacy :
- A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be approximately 15 µM after 48 hours of exposure.
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Antimicrobial Testing :
- In vitro assays against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results indicate a promising antimicrobial profile suitable for further development into therapeutic agents.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
